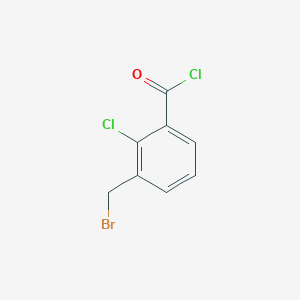
3-(Bromomethyl)-2-chlorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-chlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzene ring, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chlorobenzoyl chloride typically involves multiple steps. One common method includes the bromination of 2-chlorotoluene to introduce the bromomethyl group, followed by the conversion of the resulting compound to the benzoyl chloride derivative. The reaction conditions often involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration or sulfonation.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl derivatives.
Electrophilic aromatic substitution: Formation of nitro or sulfonic acid derivatives.
Hydrolysis: Formation of 3-(Bromomethyl)-2-chlorobenzoic acid.
Scientific Research Applications
3-(Bromomethyl)-2-chlorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-chlorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzoyl chloride group can undergo hydrolysis, releasing hydrochloric acid and forming the corresponding carboxylic acid. These reactions are facilitated by the electron-withdrawing effects of the chlorine and benzoyl groups, which stabilize the transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)benzoyl chloride
- 2-Chlorobenzoyl chloride
- 3-(Chloromethyl)-2-chlorobenzoyl chloride
Uniqueness
3-(Bromomethyl)-2-chlorobenzoyl chloride is unique due to the presence of both bromomethyl and chlorobenzoyl groups, which impart distinct reactivity patterns. The combination of these functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
920759-95-1 |
|---|---|
Molecular Formula |
C8H5BrCl2O |
Molecular Weight |
267.93 g/mol |
IUPAC Name |
3-(bromomethyl)-2-chlorobenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2 |
InChI Key |
KVEVSEWOHCVQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)
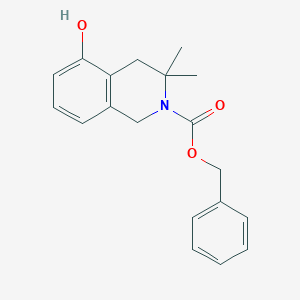
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
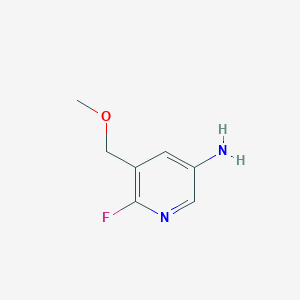
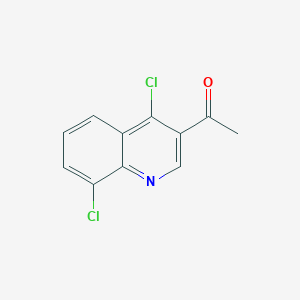
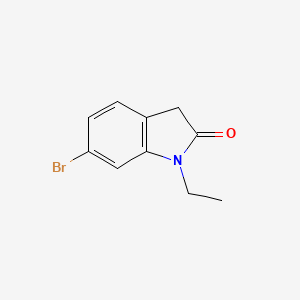
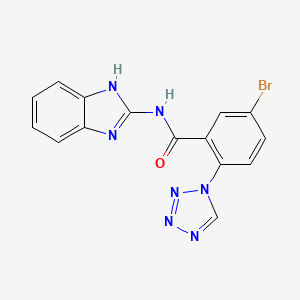

![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
